molecular formula C15H17ClN2S B14386015 Piperidine, 4-[4-(4-chlorophenyl)-2-thiazolyl]-1-methyl- CAS No. 88654-20-0

Piperidine, 4-[4-(4-chlorophenyl)-2-thiazolyl]-1-methyl-

Cat. No.: B14386015
CAS No.: 88654-20-0
M. Wt: 292.8 g/mol
InChI Key: ONHCIOYNFHOFME-UHFFFAOYSA-N
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Description

Piperidine, 4-[4-(4-chlorophenyl)-2-thiazolyl]-1-methyl- is a complex organic compound that belongs to the class of piperidines. This compound is characterized by the presence of a piperidine ring substituted with a 4-chlorophenyl and a 2-thiazolyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 4-[4-(4-chlorophenyl)-2-thiazolyl]-1-methyl- typically involves multiple steps. One common method includes the reaction of 4-chlorophenyl with thiazole under specific conditions to form the intermediate compound. This intermediate is then reacted with piperidine in the presence of a catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Piperidine, 4-[4-(4-chlorophenyl)-2-thiazolyl]-1-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Piperidine, 4-[4-(4-chlorophenyl)-2-thiazolyl]-1-methyl- is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of biological pathways and interactions.

    Medicine: Investigated for potential therapeutic applications, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of various chemical products .

Mechanism of Action

The mechanism of action of Piperidine, 4-[4-(4-chlorophenyl)-2-thiazolyl]-1-methyl- involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidine, 4-[4-(4-chlorophenyl)-2-thiazolyl]-1-methyl- is unique due to the presence of both the 4-chlorophenyl and 2-thiazolyl groups. This combination imparts distinct chemical properties, making it valuable for specific research applications .

Properties

CAS No.

88654-20-0

Molecular Formula

C15H17ClN2S

Molecular Weight

292.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-2-(1-methylpiperidin-4-yl)-1,3-thiazole

InChI

InChI=1S/C15H17ClN2S/c1-18-8-6-12(7-9-18)15-17-14(10-19-15)11-2-4-13(16)5-3-11/h2-5,10,12H,6-9H2,1H3

InChI Key

ONHCIOYNFHOFME-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)C2=NC(=CS2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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